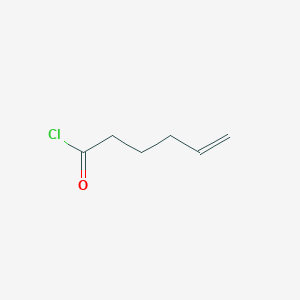

Hex-5-enoyl Chloride

Übersicht

Beschreibung

Hex-5-enoyl Chloride is an organic compound with the molecular formula C6H9ClO. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. This compound is particularly notable for its role in the formation of various organic molecules through acylation reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hex-5-enoyl Chloride can be synthesized through the reaction of 5-hexenoic acid with thionyl chloride. The reaction typically proceeds as follows:

C6H9COOH+SOCl2→C6H9COCl+SO2+HCl

In this reaction, 5-hexenoic acid reacts with thionyl chloride to produce 5-hexenoyl chloride, sulfur dioxide, and hydrogen chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 5-hexenoyl chloride follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment with precise temperature and pressure conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Hex-5-enoyl Chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-hexenoic acid and hydrogen chloride.

Reduction: It can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: React with 5-hexenoyl chloride to form amides under mild conditions.

Alcohols: React with 5-hexenoyl chloride in the presence of a base to form esters.

Water: Hydrolyzes 5-hexenoyl chloride to form 5-hexenoic acid.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

5-Hexenoic Acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Synthesis of Hex-5-enoyl Chloride

This compound can be synthesized through the reaction of 5-hexenoic acid with thionyl chloride. The reaction proceeds as follows:

This process typically occurs under anhydrous conditions to prevent hydrolysis, yielding this compound along with sulfur dioxide and hydrogen chloride.

Organic Synthesis

This compound is widely used as an acylating agent in organic synthesis. It facilitates the introduction of the 5-hexenoyl group into various organic molecules, which can lead to the formation of complex structures required in pharmaceuticals and other chemical products.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to react with nucleophiles such as amines and alcohols allows for the formation of amides and esters, which are essential components in drug development.

Material Science

The compound is used in modifying polymers and synthesizing functional materials. Its reactivity enables the incorporation of specific functional groups into polymer chains, enhancing material properties for various applications, including coatings and adhesives.

Biological Studies

This compound is also employed in biological studies to investigate enzyme-catalyzed reactions. It can be used to synthesize biologically active compounds that are important for understanding biochemical pathways and developing new therapeutic agents.

Chemical Reactions Involving this compound

This compound undergoes several types of chemical reactions:

- Nucleophilic Substitution : Reacts with amines to form amides, alcohols to form esters, and thiols to form thioesters.

- Hydrolysis : Reacts with water to yield 5-hexenoic acid and hydrogen chloride.

- Reduction : Can be reduced to aldehydes or alcohols using reducing agents like lithium aluminum hydride.

Reaction Examples

| Reaction Type | Reactant | Product |

|---|---|---|

| Nucleophilic Substitution | Amines | Amides |

| Nucleophilic Substitution | Alcohols | Esters |

| Hydrolysis | Water | 5-Hexenoic Acid |

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the synthesis of new oxazoline derivatives using this compound through a Heck reaction involving 4-bromo-benzonitrile and 5-hexenoic acid. The resulting compounds exhibited significant antiviral activity against various strains, showcasing the utility of this compound in developing potent pharmaceutical agents .

Case Study 2: Insecticide Development

Research on gem-difluorovinyl derivatives indicated that this compound could be utilized in synthesizing compounds with insecticidal properties. These derivatives showed broad activity against pests while maintaining a favorable toxicological profile compared to earlier compounds, highlighting the potential for agricultural applications .

Wirkmechanismus

The mechanism of action of Hex-5-enoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 5-hexenoyl group into the target molecule. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexanoyl Chloride: Similar in structure but lacks the double bond present in 5-hexenoyl chloride.

Pent-4-enoyl Chloride: Similar in structure but has a shorter carbon chain.

Hept-6-enoyl Chloride: Similar in structure but has a longer carbon chain.

Uniqueness

Hex-5-enoyl Chloride is unique due to the presence of a double bond in its structure, which imparts distinct reactivity and properties compared to its saturated analogs. This double bond allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis.

Biologische Aktivität

Hex-5-enoyl chloride, a compound with the chemical formula C₆H₉ClO, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

This compound is primarily known for its reactivity as an acylating agent. It can undergo several types of reactions:

- Nucleophilic Substitution : Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

- Hydrolysis : In the presence of water, it hydrolyzes to yield 5-hexenoic acid and hydrogen chloride.

- Reduction : Can be reduced to aldehydes or alcohols using reducing agents like lithium aluminum hydride.

These reactions make this compound valuable in organic synthesis and medicinal chemistry, particularly for creating pharmaceutical intermediates .

The mechanism of action for this compound primarily involves its electrophilic nature. The carbonyl carbon in the acyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of covalent bonds with various biological molecules. This property allows it to introduce the 5-hexenoyl group into target molecules, which can significantly alter their biological activity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, compounds derived from this compound have been evaluated for their effectiveness against various bacterial strains. The results suggest that these derivatives possess significant antibacterial properties, potentially making them useful in combating drug-resistant pathogens .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Research indicates that derivatives of this compound can inhibit viral replication at different stages, suggesting a multifaceted mechanism of action. Compounds synthesized from this compound demonstrated significant activity against various viral strains, indicating potential applications in antiviral drug development .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is necessary:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Hexanoyl Chloride | Saturated carbon chain | Limited reactivity compared to this compound |

| Pent-4-enoyl Chloride | Shorter carbon chain | Similar reactivity but less versatile |

| Hept-6-enoyl Chloride | Longer carbon chain | Increased hydrophobicity but less biological activity |

This compound is distinct due to its double bond, which enhances its reactivity and potential for functionalization compared to its saturated analogs .

Case Studies

- Synthesis of Antimicrobial Agents : A study synthesized derivatives of this compound and evaluated their activity against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited bactericidal effects at low concentrations, highlighting their potential as new antimicrobial agents.

- Antiviral Screening : Another investigation focused on the antiviral activity of this compound derivatives against poliovirus strains. The study found that some compounds effectively inhibited viral replication at nanomolar concentrations while maintaining low cytotoxicity in HeLa cells .

Eigenschaften

IUPAC Name |

hex-5-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNLWLCURZNADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450338 | |

| Record name | 5-Hexenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36394-07-7 | |

| Record name | 5-Hexenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.